molecular formula C40H58O2 B14209305 1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene CAS No. 645414-32-0

1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene

Cat. No.: B14209305
CAS No.: 645414-32-0
M. Wt: 570.9 g/mol
InChI Key: CFESQBMIQBHONP-UHFFFAOYSA-N
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Description

1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene is an organic compound characterized by its unique structure, which includes two dodecyloxy groups, an ethynyl group, and a phenylethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene typically involves a multi-step process. One common method starts with the preparation of 1,4-dibromo-2,5-diiodobenzene, which undergoes a series of Sonogashira coupling reactions with dodecyloxyacetylene and phenylethynylacetylene. The reaction conditions often include the use of palladium catalysts, copper iodide as a co-catalyst, and an amine base in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene involves its interaction with various molecular targets. The ethynyl and phenylethynyl groups can participate in π-π interactions, while the dodecyloxy groups provide solubility and flexibility. These interactions can influence the electronic properties of the compound, making it suitable for use in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene is unique due to the combination of its functional groups, which provide a balance of solubility, flexibility, and electronic properties. This makes it particularly useful in the development of advanced materials for organic electronics .

Properties

CAS No.

645414-32-0

Molecular Formula

C40H58O2

Molecular Weight

570.9 g/mol

IUPAC Name

1,4-didodecoxy-2-ethynyl-5-(2-phenylethynyl)benzene

InChI

InChI=1S/C40H58O2/c1-4-7-9-11-13-15-17-19-21-26-32-41-39-35-38(31-30-36-28-24-23-25-29-36)40(34-37(39)6-3)42-33-27-22-20-18-16-14-12-10-8-5-2/h3,23-25,28-29,34-35H,4-5,7-22,26-27,32-33H2,1-2H3

InChI Key

CFESQBMIQBHONP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCCCCCC)C#CC2=CC=CC=C2

Origin of Product

United States

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